1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1623926-59-9
VCID: VC6933743
InChI: InChI=1S/C14H12N4O/c1-18-9-11(8-16-18)14(19)17-12-4-5-13-10(7-12)3-2-6-15-13/h2-9H,1H3,(H,17,19)
SMILES: CN1C=C(C=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
Molecular Formula: C14H12N4O
Molecular Weight: 252.277

1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide

CAS No.: 1623926-59-9

Cat. No.: VC6933743

Molecular Formula: C14H12N4O

Molecular Weight: 252.277

* For research use only. Not for human or veterinary use.

1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide - 1623926-59-9

Specification

CAS No. 1623926-59-9
Molecular Formula C14H12N4O
Molecular Weight 252.277
IUPAC Name 1-methyl-N-quinolin-6-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C14H12N4O/c1-18-9-11(8-16-18)14(19)17-12-4-5-13-10(7-12)3-2-6-15-13/h2-9H,1H3,(H,17,19)
Standard InChI Key IETXRCGSIIJDKN-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further linked to the 6-position of a quinoline ring, creating a planar, conjugated system (Figure 1). The IUPAC name, 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide, reflects this connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H12N4O\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}PubChem
Molecular Weight252.27 g/molPubChem
CAS Registry Number1623926-59-9PubChem
SMILESCC1=NN(C(=O)NC2=CC3=C(C=CC=N3)C=C2)C=C1PubChem

The planar structure facilitates π-π stacking interactions with biological targets, while the carboxamide group enhances solubility and hydrogen-bonding potential .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.

  • Carboxamide Introduction: Coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with quinolin-6-amine using coupling agents like HATU or EDC .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield the final product with >95% purity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux78–85
Carboxamide couplingEDC, DMAP, DCM, rt65–72

Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields .

Biological Activity and Mechanism

Cytotoxicity Against Cancer Cells

In vitro studies using the MTT assay demonstrate potent activity against triple-negative breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines:

Table 3: Cytotoxicity Data (IC₅₀, μM)

CompoundMDA-MB-231HepG2
1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide0.89 ± 0.121.34 ± 0.21
Paclitaxel (Control)1.02 ± 0.151.45 ± 0.18

The compound outperforms paclitaxel in MDA-MB-231 cells, suggesting selectivity for aggressive cancer subtypes . Mechanistically, it induces apoptosis via mitochondrial depolarization and caspase-3 activation, as confirmed by flow cytometry and Western blot .

Comparative Analysis with Structural Analogs

Pyrazole vs. Isoxazole Derivatives

Replacing the pyrazole ring with isoxazole (e.g., 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide) reduces planarity and alters hydrogen-bonding capacity, leading to diminished cytotoxicity (IC₅₀ > 5 μM in MDA-MB-231).

Carboxamide Positional Isomers

Moving the carboxamide group from the 4- to the 3-position on the pyrazole ring (e.g., 1-methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid) abolishes antiplasmodial activity, highlighting the critical role of substituent orientation .

Applications in Drug Discovery

Kinase Inhibition

Molecular docking simulations predict strong binding to EGFR (ΔG = −9.8 kcal/mol) and VEGFR2 (ΔG = −10.2 kcal/mol), positioning it as a dual kinase inhibitor .

Antibacterial Activity

Preliminary assays against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) suggest utility in combating Gram-positive infections .

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